Cationic Copolymerization Reactivity: IBEE Is ~25–500× Less Reactive Than Propenyl Ethyl Ethers
The target compound (IBEE, M₂) was copolymerized with cis- and trans-propenyl ethyl ethers (PEE, M₁) under identical cationic conditions (BF₃·OEt₂, CH₂Cl₂, −78 °C). The monomer reactivity ratios clearly demonstrate that IBEE is dramatically less reactive than both PEE isomers: for the cis-PEE (M₁)–IBEE (M₂) system, r₁ = 24.0 ± 2.4 and r₂ = 0.02 ± 0.02; for the trans-PEE (M₁)–IBEE (M₂) system, r₁ = 19.1 ± 1.8 and r₂ = 0.04 ± 0.02 [1]. The reactivity order established is cis-PEE > trans-PEE ≫ IBEE.
| Evidence Dimension | Monomer reactivity ratios (r₁, r₂) in cationic copolymerization |
|---|---|
| Target Compound Data | r₂ = 0.02 ± 0.02 (vs cis-PEE); r₂ = 0.04 ± 0.02 (vs trans-PEE) |
| Comparator Or Baseline | cis-PEE: r₁ = 24.0 ± 2.4; trans-PEE: r₁ = 19.1 ± 1.8 |
| Quantified Difference | IBEE is 25- to 500-fold less reactive than PEE isomers based on r₂ values of 0.02–0.04 vs r₁ values of 19–24 |
| Conditions | BF₃·OEt₂ initiator, CH₂Cl₂ solvent, −78 °C |
Why This Matters
For procurement, this quantifies that IBEE cannot be interchanged with propenyl ethyl ethers in cationic copolymerization recipes without catastrophic changes in monomer incorporation and polymer architecture.
- [1] Okuyama, T., Fueno, T., & Furukawa, J. (1969). Structure and reactivity of α,β-unsaturated ethers. VIII. Cationic copolymerizations and acetal additions of propenyl and isobutenyl ethyl ethers. Journal of Polymer Science Part A-1: Polymer Chemistry, 7(11), 3045–3052. DOI: 10.1002/pol.1969.150071101 View Source
